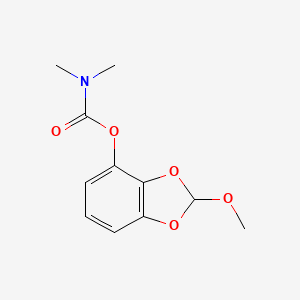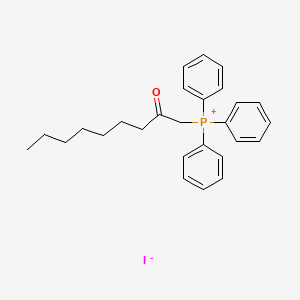
(2-Oxononyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxononyl)(triphenyl)phosphanium iodide is a phosphonium salt that plays a significant role in organic chemistry, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphonium ion bonded to a triphenyl group and a 2-oxononyl group, with iodide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxononyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by the addition of an oxo group. The general reaction can be represented as follows:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide (e.g., 2-iodononane) in an S_N2 reaction to form the phosphonium salt.
Oxidation: The resulting phosphonium salt is then oxidized to introduce the oxo group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane and toluene, and reactions are typically carried out under inert atmospheres to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxononyl)(triphenyl)phosphanium iodide undergoes several types of chemical reactions, including:
Wittig Reaction: This is the most notable reaction, where the compound reacts with aldehydes or ketones to form alkenes.
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to regenerate the phosphine.
Common Reagents and Conditions
Wittig Reaction: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent like THF or dichloromethane.
Substitution Reactions: Nucleophiles such as halides, cyanides, or thiolates can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Major Products
Wittig Reaction: The major product is an alkene.
Substitution Reactions: The products vary depending on the nucleophile used.
Oxidation: The major product is a phosphine oxide.
Wissenschaftliche Forschungsanwendungen
(2-Oxononyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of alkenes via the Wittig reaction.
Biology: The compound is used in the study of biological pathways involving phosphonium salts.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a catalyst in various organic reactions.
Wirkmechanismus
The primary mechanism of action for (2-Oxononyl)(triphenyl)phosphanium iodide is through the Wittig reaction. The phosphonium ylide formed from the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane ring. The ring subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A precursor to many phosphonium salts, including (2-Oxononyl)(triphenyl)phosphanium iodide.
Isopropyltriphenylphosphonium iodide: Similar in structure but with an isopropyl group instead of the 2-oxononyl group.
Benzyltriphenylphosphonium chloride: Another phosphonium salt with a benzyl group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity in the Wittig reaction. The presence of the 2-oxononyl group influences the compound’s steric and electronic properties, making it suitable for specific synthetic applications that other phosphonium salts may not be able to achieve.
Eigenschaften
CAS-Nummer |
61553-36-4 |
|---|---|
Molekularformel |
C27H32IOP |
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
2-oxononyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C27H32OP.HI/c1-2-3-4-5-9-16-24(28)23-29(25-17-10-6-11-18-25,26-19-12-7-13-20-26)27-21-14-8-15-22-27;/h6-8,10-15,17-22H,2-5,9,16,23H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KTSLDLPVNSLMFP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14583032.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)


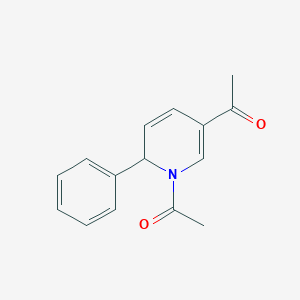
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
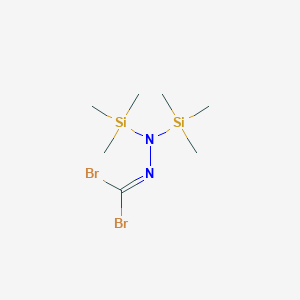
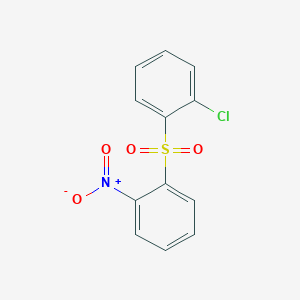
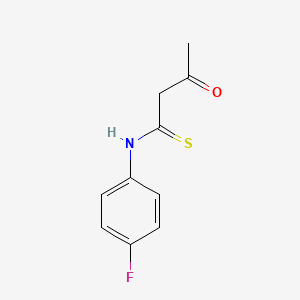
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)


